Product packaging for 5-(2-Nitroethyl)-benzo[1,3]dioxole(Cat. No.:CAS No. 21473-47-2)

5-(2-Nitroethyl)-benzo[1,3]dioxole

Cat. No.: B13057179
CAS No.: 21473-47-2
M. Wt: 195.17 g/mol
InChI Key: BGDKTOUHWGJYCC-UHFFFAOYSA-N
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Description

5-(2-Nitroethyl)-benzo[1,3]dioxole ( 21473-47-2) is a high-purity organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and agrochemical research. The 1,3-benzodioxole scaffold is a privileged structure in drug discovery, known for its presence in biologically active molecules. Recent research highlights the significant potential of 1,3-benzodioxole derivatives. For instance, they have been designed and synthesized as potent auxin receptor agonists that function as root growth promoters, exhibiting activity far exceeding that of traditional plant hormones like NAA (1-naphthylacetic acid) in studies on Arabidopsis thaliana and Oryza sativa . Furthermore, the 1,3-benzodioxole moiety is instrumental in pharmaceutical research, where it has been conjugated with other pharmacophores to develop novel anti-tumor agents. These conjugates have shown enhanced efficacy by inhibiting the thioredoxin system (TrxR), inducing oxidative stress, and initiating apoptosis in cancer cells, demonstrating promising activity against leukemia and solid tumor cell lines in preclinical models . As a key intermediate, this compound provides researchers with a versatile nitroethyl-functionalized core for further chemical modifications, including reduction, nucleophilic substitution, and cyclization reactions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B13057179 5-(2-Nitroethyl)-benzo[1,3]dioxole CAS No. 21473-47-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21473-47-2

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

5-(2-nitroethyl)-1,3-benzodioxole

InChI

InChI=1S/C9H9NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-2,5H,3-4,6H2

InChI Key

BGDKTOUHWGJYCC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 5 2 Nitroethyl Benzodioxole

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 5-(2-Nitroethyl)-benzo google.comdioxole reveals logical bond disconnections and identifies readily available starting materials. This approach simplifies the complex structure into smaller, more manageable precursor molecules.

Strategic Bond Formations

The primary disconnection strategy for 5-(2-Nitroethyl)-benzo google.comdioxole involves breaking the carbon-carbon bond between the ethyl side chain and the benzodioxole ring, and the carbon-nitrogen bond of the nitro group. This leads to two key precursor fragments: a substituted benzodioxole entity and a two-carbon unit bearing a nitro group. The key bond formations to be considered in the forward synthesis are therefore an electrophilic substitution or a coupling reaction to attach the side chain to the aromatic ring, and a nitration reaction.

Another strategic approach involves the formation of the dioxole ring itself at a later stage of the synthesis. This might start from a catechol (1,2-dihydroxybenzene) derivative which is subsequently cyclized with a suitable one-carbon electrophile.

Precursor Identification and Availability

Based on the retrosynthetic analysis, several key precursors can be identified. The most prominent starting material for the benzodioxole moiety is safrole, a naturally occurring compound that possesses the desired 3,4-methylenedioxybenzene core with a propenyl side chain. Isosafrole, an isomer of safrole, is also a viable precursor. google.com Alternatively, 1,2-dihydroxybenzene (catechol) can be used to construct the benzodioxole ring system. google.com For the introduction of the nitroethyl group, reagents such as nitroethane or a nitroethene equivalent would be required. The availability and cost-effectiveness of these precursors are crucial considerations for large-scale synthesis. google.com

Classical Synthetic Routes

Traditional synthetic methods for 5-(2-Nitroethyl)-benzo google.comdioxole often rely on well-established chemical reactions, including nitration and carbon-carbon bond-forming reactions.

Nitration Reactions and Selectivity Control

Nitration is a fundamental step in many synthetic pathways towards nitro-substituted benzodioxoles. The direct nitration of 1,3-benzodioxole (B145889) can yield 5-nitro-1,3-benzodioxole (B1580859). Controlling the regioselectivity of this reaction is critical to ensure the nitro group is introduced at the desired position on the aromatic ring. The reaction conditions, such as the choice of nitrating agent (e.g., nitric acid, tert-butyl nitrite) and solvent, play a significant role in achieving the desired selectivity. researchgate.net For instance, the nitration of 1,3-benzodioxole with nitric acid in water has been reported to produce 5-nitrobenzo[d] google.comdioxole in high yield.

Alkylation and Carbon-Carbon Bond Forming Reactions

The introduction of the ethyl side chain onto the benzodioxole ring is typically achieved through alkylation or other carbon-carbon bond-forming reactions. Friedel-Crafts type reactions can be employed to attach an acyl or alkyl group to the aromatic ring. google.com For example, the acylation of benzodioxole can be followed by reduction to yield the desired alkyl side chain. google.com

Another common strategy involves the modification of an existing side chain. For instance, the propenyl group of safrole can be transformed into the desired 2-nitroethyl group. This often involves an initial isomerization of safrole to isosafrole, followed by oxidation and subsequent reactions to introduce the nitro group. google.com

Multi-Step Synthesis Sequences and Their Optimization

Formation of the Benzodioxole Ring: Starting from catechol and a dihaloalkane. google.com

Introduction of a Side Chain: Through acylation or alkylation of the benzodioxole ring. google.com

Functional Group Transformation: Modification of the side chain to introduce the nitro group.

Modern and Green Chemistry Approaches

Catalytic Methods for Synthesis of 5-(2-Nitroethyl)-benzodioxole

Catalysis is central to the modern synthesis of 5-(2-Nitroethyl)-benzo acs.orgdioxole and its precursors, offering improvements in reaction rates, selectivity, and catalyst recyclability over stoichiometric reagents.

The foundational Henry reaction, which forms the carbon-carbon bond between piperonal (B3395001) and nitroethane, has been a major focus of catalytic innovation. wikipedia.org While traditionally reliant on simple inorganic bases, contemporary methods employ a range of advanced catalytic systems. wikipedia.orgtaylorandfrancis.com Organocatalysts, such as those based on guanidine (B92328) or thiourea (B124793), have emerged as effective promoters of the Henry reaction. researchgate.net Furthermore, ionic liquids like 2-hydroxyethylammonium acetate (B1210297) (2-HEAA) have been demonstrated as effective and reusable catalysts for the condensation of piperonal and nitroethane, yielding the intermediate 5-(2-nitroprop-1-en-1-yl)benzo acs.orgdioxole. mdma.chscribd.com

Metal-based catalysts are also widely used, with complexes of copper, zinc, and lanthanum showing high efficacy in promoting nitroaldol reactions. taylorandfrancis.com These catalysts can be heterogeneous, anchored on supports like magnetite nanoparticles, which facilitates their recovery and reuse, aligning with green chemistry principles. taylorandfrancis.com

For the subsequent reduction of the nitro group to yield the final product, modern catalytic methods offer alternatives to classical metal hydrides. Metal-free reduction using trichlorosilane (B8805176) in the presence of a tertiary amine provides a mild and chemoselective option. nih.gov Additionally, catalytic transfer hydrogenation or direct catalytic hydrogenation over metal catalysts like palladium or platinum are well-established, efficient methods for converting the nitro group to the corresponding ethylamine (B1201723) precursor or for reducing the nitroalkene intermediate.

Catalyst SystemReactantsProduct StageKey Advantages
2-Hydroxyethylammonium Acetate (2-HEAA)Piperonal, NitroethaneCondensation (Henry Reaction)Reusable ionic liquid, stoichiometric use of nitroalkane. mdma.chscribd.com
PS-BEMP (Polymer-supported BEMP)Aldehydes, NitroalkanesCondensation (Henry Reaction)Heterogeneous catalyst, good yields, solvent-free conditions. tandfonline.com
Copper(II)-Schiff Base on MagnetiteAldehydes, NitroalkanesCondensation (Henry Reaction)Recyclable magnetic nanocatalyst, high efficiency. taylorandfrancis.com
Trichlorosilane / Tertiary AmineNitroalkanesReductionMetal-free, mild conditions, high yields, chemoselective. nih.gov

Solvent-Free or Environmentally Benign Reaction Conditions

A significant advancement in the synthesis of 5-(2-Nitroethyl)-benzo acs.orgdioxole precursors is the move towards solvent-free conditions (SolFC) or the use of environmentally benign solvents. These approaches reduce volatile organic compound (VOC) emissions and simplify product purification.

The Henry reaction has been successfully performed under solvent-free conditions, often accelerated by catalysts or microwave irradiation. tandfonline.comresearchgate.net For instance, the use of a polymer-supported base like PS-BEMP allows for the efficient condensation of aldehydes and nitroalkanes without any solvent, minimizing waste. tandfonline.com Another approach involves a dual catalytic system of a mineral base and a surfactant like polyethylene (B3416737) glycol (PEG), which enables the solvent-free reaction to proceed cleanly and in high yield. acs.org

Water has been explored as a green medium for the Henry reaction. Reports indicate that the reaction can proceed efficiently in tap water at room temperature, sometimes without the need for any external catalyst, offering a remarkably simple and green protocol. thieme-connect.com In other variations, enzymes or DNA have been used as catalysts for the reaction in aqueous media, highlighting the diverse possibilities for greening this key transformation. rsc.orgnih.gov

ConditionCatalyst/PromoterReactantsKey Findings
Solvent-FreePS-BEMPBenzaldehydes, NitroalkanesGood yields, short reaction times, reduced waste. tandfonline.com
Solvent-FreeKOH / PEGAldehydes, NitroalkanesDual catalytic system prevents side reactions, high conversion. acs.org
Aqueous (Tap Water)NoneAldehydes, NitroalkanesCatalyst-free, proceeds at room temperature, excellent yields. thieme-connect.com
AqueousEnzyme (from Sulfolobus tokodaii)Benzaldehydes, Nitromethane (B149229)Biocatalytic, operates at mild temperatures, high enantioselectivity. rsc.org

Flow Chemistry and Continuous Processing Techniques

Flow chemistry offers significant advantages in safety, scalability, and process control, particularly for reactions involving potentially hazardous intermediates like nitro compounds. nih.gov While a dedicated flow synthesis for 5-(2-Nitroethyl)-benzo acs.orgdioxole is not prominently documented, the key steps—nitroaldol condensation and nitro group reduction—are well-suited for continuous processing.

The metal-free reduction of nitro compounds using trichlorosilane has been successfully adapted to a continuous-flow setup, achieving quantitative conversion with short residence times and eliminating the need for purification. nih.gov Similarly, the chemoselective reduction of nitroarenes using tetrahydroxydiboron (B82485) (B2(OH)4) has been demonstrated in a continuous flow process, overcoming safety issues associated with the reagent's thermal instability in batch processing. scihorizon.com

These examples demonstrate the feasibility of integrating the reduction step into a continuous workflow. A complete flow process would involve pumping streams of piperonal and nitroethane with a suitable catalyst through a heated reactor to achieve the Henry condensation, followed by in-line introduction of a reducing agent stream to furnish the final product. This approach would minimize the handling of energetic nitro intermediates and allow for safer, automated production. nih.govsyrris.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technology for accelerating organic reactions. nih.gov For the synthesis of the precursors to 5-(2-Nitroethyl)-benzo acs.orgdioxole, microwave irradiation dramatically reduces reaction times for the Henry reaction from several hours to mere minutes. researchgate.netlookchem.com

This technique is often combined with solvent-free conditions. For example, the condensation of various aldehydes with nitromethane can be achieved with high yields by adsorbing the reactants onto a basic catalyst and irradiating the mixture with microwaves. lookchem.com This synergy between microwave heating and solvent-free catalysis provides a rapid, efficient, and environmentally friendly route to β-nitroalcohols and nitroalkenes. researchgate.netnih.gov The significant rate enhancement is attributed to the efficient and rapid heating of the polar reactants and catalysts by the microwave field. nih.govbeilstein-journals.org

Stereochemical Considerations in Synthesis

The final compound, 5-(2-Nitroethyl)-benzo acs.orgdioxole, is achiral. However, stereochemistry becomes a critical consideration when targeting specific enantiomers of related compounds or when using synthetic pathways that proceed through a chiral intermediate. The key intermediate where chirality can be introduced is the β-nitro alcohol, 1-(benzo[d] acs.orgdioxol-5-yl)-2-nitroethan-1-ol , formed during the Henry reaction before any dehydration or reduction occurs.

Chiral Auxiliary Approaches

In the context of modern synthesis, controlling the stereochemistry of the Henry reaction is most commonly achieved not by traditional covalently-bound chiral auxiliaries, but through the use of substoichiometric amounts of a chiral catalyst . uwindsor.ca This field, known as asymmetric organocatalysis or chiral metal catalysis, has provided powerful tools for synthesizing enantioenriched β-nitro alcohols. buchler-gmbh.commdpi.com

An asymmetric Henry reaction between piperonal and nitroethane could be performed using a chiral catalyst to produce a specific enantiomer of 1-(benzo[d] acs.orgdioxol-5-yl)-2-nitroethan-1-ol. Numerous catalytic systems have been developed for this purpose:

Chiral Metal Complexes : Copper(II) acetate complexed with chiral ligands, such as those derived from bis(oxazolines) or C1-symmetric diamines, have proven highly effective. mdpi.comnih.gov These catalysts coordinate both the aldehyde and the nitronate anion, creating a chiral environment that directs the nucleophilic attack to one face of the aldehyde, resulting in high enantiomeric excess (ee). uwindsor.caacs.org

Organocatalysts : Chiral organic molecules, particularly those derived from Cinchona alkaloids (like quinine (B1679958) or cinchonidine) or prolinol ethers, can effectively catalyze the asymmetric Henry reaction. researchgate.netbuchler-gmbh.comcapes.gov.br These catalysts often function as bifunctional activators, using a basic site (e.g., a tertiary amine) to deprotonate the nitroalkane and a hydrogen-bond-donating group (e.g., a thiourea or hydroxyl group) to activate the aldehyde. capes.gov.br

The choice of catalyst and reaction conditions allows for the selective synthesis of either the (R)- or (S)-enantiomer of the β-nitro alcohol intermediate, which can then be used in the synthesis of other chiral molecules. buchler-gmbh.com

Catalyst TypeExample Ligand/CatalystMetal (if any)Typical Enantioselectivity
Chiral Metal ComplexBis(β-amino alcohol) LigandsCopper(II)Up to 94.6% ee. mdpi.com
Chiral Metal ComplexBis(oxazoline) (BOX)Copper(II)>90% ee. uwindsor.ca
OrganocatalystCinchona-derived ThioureaNone>90% ee. capes.gov.br
OrganocatalystDiphenylprolinol Silyl EtherNoneUsed in subsequent cascade reactions. nih.gov

Asymmetric Catalysis in Related Systems

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and fine chemicals. The introduction of a stereocenter in molecules like 5-(2-Nitroethyl)-benzo mdpi.comresearchgate.netdioxole requires sophisticated synthetic strategies, with asymmetric catalysis being a premier approach. Asymmetric catalysis utilizes chiral catalysts to transform prochiral substrates into enantiomerically enriched products, often with high efficiency and selectivity. For the synthesis of chiral β-nitroalkanes, which are versatile synthetic intermediates, two primary asymmetric catalytic strategies are prevalent: the asymmetric conjugate addition to α,β-unsaturated nitroalkenes and the asymmetric reduction of the carbon-carbon double bond in these same precursors. These methods are directly applicable to the synthesis of chiral analogs of 5-(2-Nitroethyl)-benzo mdpi.comresearchgate.netdioxole, typically starting from 5-(2-nitrovinyl)benzo mdpi.comresearchgate.netdioxole.

The asymmetric conjugate addition, or Michael addition, of nucleophiles to nitroalkenes is a powerful method for C-C bond formation. mdpi.com Organocatalysis, which employs small chiral organic molecules as catalysts, has emerged as a particularly effective strategy. mdpi.com Chiral organocatalysts are often metal-free, robust, and easy to handle. mdpi.com Bifunctional catalysts, which possess both a Lewis basic site (like an amine) to activate the nucleophile and a hydrogen-bond donor site (like a thiourea or alcohol) to activate the electrophile (the nitroalkene), are commonly employed.

For instance, chiral primary amine-thiourea catalysts derived from (R,R)-1,2-diphenylethylenediamine (DPEN) have been successfully used in the asymmetric Michael addition of ketones to various nitrostyrene (B7858105) derivatives. mdpi.com The primary amine moiety of the catalyst reacts with a ketone to form a nucleophilic enamine, while the thiourea group activates the nitroalkene via hydrogen bonding, facilitating a stereocontrolled 1,4-addition. mdpi.com The use of additives like 4-nitrophenol (B140041) and aqueous media has been shown to enhance reactivity and selectivity in these systems. mdpi.com

Another significant advancement is the copper-catalyzed asymmetric conjugate addition of organometallic reagents to nitroalkenes. For example, the addition of dialkylzinc reagents to trisubstituted nitroolefins can be catalyzed by a copper(I) salt in the presence of a chiral amino acid-based phosphine (B1218219) ligand. acs.org This method allows for the creation of all-carbon quaternary stereocenters with high enantiomeric excess (up to 98% ee). acs.org The resulting optically enriched nitroalkanes are valuable as they can be converted into other functional groups, such as amines and carboxylic acids. acs.org

The asymmetric reduction of the double bond in β-nitrostyrenes provides a direct route to chiral β-arylnitroethanes. Organocatalytic transfer hydrogenation has proven to be a highly effective method for this transformation. A notable system involves the use of a chiral Brønsted acid catalyst in conjunction with a Hantzsch ester as the hydride source. organic-chemistry.org Recently, a highly general organocatalyst, AmA 7·HNTf₂, has been developed that demonstrates broad substrate scope and high enantioselectivity for the reduction of various β-substituted nitroalkenes, including β-aryl and β,β-disubstituted variants. organic-chemistry.org This approach avoids the use of transition metals and often proceeds under mild conditions. organic-chemistry.org

The table below summarizes key findings in the asymmetric catalysis of reactions related to the synthesis of chiral nitroalkanes.

Reaction TypeCatalyst SystemSubstrate ExampleReagent/ConditionsYield (%)ee (%)Ref
Michael Addition(R,R)-DPEN-thioureatrans-β-NitrostyreneCyclohexanone, 4-nitrophenol, H₂O/Toluene, rt, 24h9392 mdpi.com
Michael Addition(R,R)-DPEN-thiourea4-Chloro-β-nitrostyreneCyclohexanone, 4-nitrophenol, H₂O/Toluene, rt, 24h9593 mdpi.com
Michael Addition(R,R)-DPEN-thiourea4-Methyl-β-nitrostyreneCyclohexanone, 4-nitrophenol, H₂O/Toluene, rt, 48h8991 mdpi.com
Conjugate Addition(CuOTf)₂·C₆H₆ / Ligand 1(E)-2-Phenyl-1-nitropropeneEt₂Zn, Toluene, 0 °C, 12h9194 acs.org
Conjugate Addition(CuOTf)₂·C₆H₆ / Ligand 1(E)-2-(4-Methoxyphenyl)-1-nitropropeneEt₂Zn, Toluene, 0 °C, 12h9498 acs.org
Conjugate Addition(CuOTf)₂·C₆H₆ / Ligand 1(E)-2-(Naphthalen-2-yl)-1-nitropropeneMe₂Zn, Toluene, 0 °C, 12h9394 acs.org
Asymmetric ReductionAmA 7·HNTf₂(E)-1-Nitro-2-phenyletheneHantzsch Ester, Toluene, 0 °C9794 organic-chemistry.org
Asymmetric ReductionAmA 7·HNTf₂(E)-1-Nitro-2-(p-tolyl)etheneHantzsch Ester, Toluene, 0 °C>9995 organic-chemistry.org

Chemical Transformations and Reactivity of 5 2 Nitroethyl Benzodioxole

Reactions Involving the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, and its presence in 5-(2-Nitroethyl)-benzo ic.ac.ukmdma.chdioxole allows for a variety of chemical transformations. These reactions primarily involve the reduction of the nitro group, its conversion to a carbonyl functionality, and the exploitation of the acidity of the α-carbon to form new carbon-carbon bonds.

Reduction Reactions: Formation of Amine Derivatives and Related Functional Groups

The reduction of the nitro group in 5-(2-Nitroethyl)-benzo ic.ac.ukmdma.chdioxole to a primary amine is a pivotal transformation, yielding 2-(benzo[d] ic.ac.ukmdma.chdioxol-5-yl)ethan-1-amine, a compound of significant interest. This conversion can be accomplished through several established methods, including catalytic hydrogenation and reduction with metal hydrides.

Catalytic hydrogenation is a widely used method, typically employing a catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. worktribe.com The reaction is carried out under a hydrogen atmosphere (H₂) in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297). This method is often preferred for its clean conversion and milder conditions. Recent advancements have explored hybrid bio-chemo catalysts, such as hydrogenase enzymes immobilized on carbon black, which can selectively reduce aromatic nitro compounds to amines in aqueous conditions at atmospheric pressure. nih.gov

An alternative and powerful method for this reduction is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. researchgate.net LiAlH₄ is a potent reducing agent capable of converting aliphatic nitro compounds directly to their corresponding amines. The reaction typically proceeds with high yield but requires stringent anhydrous conditions and careful handling due to the high reactivity of the hydride reagent. ic.ac.uk

During the reduction of nitroarenes, intermediates such as nitroso and hydroxylamine (B1172632) species may be formed. nih.gov For instance, the reduction of the precursor 5-(2-nitropropenyl)benzo[d] ic.ac.ukmdma.chdioxole often proceeds through the saturated nitroalkane, 5-(2-nitroethyl)-benzo ic.ac.ukmdma.chdioxole, before final conversion to the amine.

Table 1: Common Methods for the Reduction of 5-(2-Nitroethyl)-benzo ic.ac.ukmdma.chdioxole
MethodReagent(s)Typical Solvent(s)ProductNotes
Catalytic HydrogenationH₂, Pd/C or PtO₂Ethanol, Ethyl Acetate2-(benzo[d] ic.ac.ukmdma.chdioxol-5-yl)ethan-1-amineGenerally clean reaction with high yields. worktribe.comnih.gov
Metal Hydride ReductionLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl ether2-(benzo[d] ic.ac.ukmdma.chdioxol-5-yl)ethan-1-aminePotent, high-yielding method requiring anhydrous conditions. researchgate.net

Nef Reaction and Related Transformations

The Nef reaction provides a pathway to convert a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or ketone, respectively). ic.ac.uk For 5-(2-Nitroethyl)-benzo ic.ac.ukmdma.chdioxole, a primary nitroalkane, the Nef reaction transforms it into (benzo[d] ic.ac.ukmdma.chdioxol-5-yl)acetaldehyde.

The classical Nef reaction involves two main steps. First, the nitroalkane is deprotonated at the α-carbon using a base (e.g., sodium hydroxide) to form a stable nitronate salt. Second, the nitronate salt is hydrolyzed under strong acidic conditions (e.g., sulfuric acid), which leads to the formation of the aldehyde and nitrous oxide (N₂O). ic.ac.uknih.gov The mechanism proceeds through protonation of the nitronate to a nitronic acid, which upon further protonation and attack by water, ultimately rearranges and eliminates nitroxyl (B88944) (HNO) to furnish the carbonyl compound. ic.ac.uk

Modern variations of the Nef reaction have been developed to avoid the harsh acidic conditions of the classical method. These include oxidative methods using reagents like ozone, potassium permanganate, or Oxone®, which can cleave the nitronate tautomer to give the carbonyl product. ic.ac.ukmdma.ch For instance, a metal-free Nef reaction using molecular oxygen has been demonstrated for the synthesis of cycloalkenyl ketones from the corresponding allylic nitro compounds. worktribe.com

Table 2: Nef Reaction of 5-(2-Nitroethyl)-benzo ic.ac.ukmdma.chdioxole
Reaction TypeReagentsIntermediateProductReference
Classical Nef Reaction1. Base (e.g., NaOH) 2. Strong Acid (e.g., H₂SO₄)Nitronate Salt(benzo[d] ic.ac.ukmdma.chdioxol-5-yl)acetaldehyde ic.ac.uknih.gov
Oxidative Nef ReactionOxidizing Agent (e.g., Ozone, KMnO₄)Nitronate Salt(benzo[d] ic.ac.ukmdma.chdioxol-5-yl)acetaldehyde ic.ac.ukmdma.ch

Henry Reaction (Nitroaldol) and its Derivatives for Chain Extension

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. While the synthesis of 5-(2-nitrovinyl)benzo[d] ic.ac.ukmdma.chdioxole (a precursor to the title compound) often involves a Henry reaction between piperonal (B3395001) and nitromethane (B149229), the title compound itself can participate in subsequent Henry reactions to achieve chain extension. researchgate.net

The α-carbon of 5-(2-Nitroethyl)-benzo ic.ac.ukmdma.chdioxole is acidic due to the strong electron-withdrawing effect of the nitro group. In the presence of a base, this proton can be removed to generate a nucleophilic nitronate anion. This anion can then attack the electrophilic carbon of an aldehyde or ketone, such as formaldehyde (B43269) or acetaldehyde, in a Henry reaction. The initial product is a β-nitro alcohol, which can be further transformed, for example, by dehydration to a nitroalkene or reduction to an amino alcohol. This reactivity allows for the extension of the ethyl side chain, providing access to more complex molecular architectures.

Nucleophilic and Electrophilic Reactions at the α-Carbon of the Nitroethyl Moiety

The reactivity of the α-carbon extends beyond the Henry reaction. The nitronate anion generated from 5-(2-Nitroethyl)-benzo ic.ac.ukmdma.chdioxole is a versatile nucleophile that can react with a range of electrophiles.

One important transformation is the Michael addition, where the nitronate anion undergoes a conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, or other Michael acceptors. sctunisie.orgnih.gov This reaction is a powerful tool for forming carbon-carbon bonds and constructing more elaborate side chains. The reaction is typically catalyzed by a base, and phase-transfer catalysts can be employed to enhance reactivity in biphasic systems. sctunisie.org

Furthermore, the nitronate can be used in alkylation reactions. Treatment with alkyl halides (e.g., methyl iodide) can introduce an alkyl group at the α-carbon, leading to secondary nitro compounds. This provides another route for functionalizing the side chain.

Reactions Involving the Benzodioxole Ring System

The benzodioxole ring is an electron-rich aromatic system due to the electron-donating effect of the two ether oxygen atoms. This makes it prone to electrophilic aromatic substitution (EAS).

Electrophilic Aromatic Substitution on the Benzodioxole Ring

In 5-(2-Nitroethyl)-benzo ic.ac.ukmdma.chdioxole, the benzodioxole ring is substituted at the 5-position with a nitroethyl group. The two oxygen atoms of the dioxole ring are ortho, para-directing activators. The nitroethyl side chain, however, is an electron-withdrawing and therefore deactivating, meta-directing group.

The directing effects of these substituents determine the regioselectivity of electrophilic substitution. The powerful activating and ortho, para-directing nature of the methylenedioxy group typically dominates. The positions ortho and para to the ether linkages are C-4, C-7, and C-5. Since C-5 is already substituted, electrophilic attack is directed to the C-4 and C-7 positions. However, the C-7 position is sterically less hindered. More importantly, electrophilic attack on the position adjacent to the existing substituent (the C-6 position) is strongly favored. In the case of 1,3-benzodioxole (B145889), substitution occurs preferentially at the 5-position. sciencemadness.org For a 5-substituted ring, the next electrophilic attack is generally directed to the 6-position.

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: Can be achieved using a mixture of nitric acid and sulfuric acid, or milder reagents like nitric acid in trifluoroacetic anhydride (B1165640). researchgate.net This would be expected to yield 6-nitro-5-(2-nitroethyl)-benzo ic.ac.ukmdma.chdioxole.

Halogenation: Bromination or chlorination can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), or greener alternatives such as ammonium (B1175870) halides with hydrogen peroxide in acetic acid. sciencemadness.orgresearchgate.net This would lead to the formation of 6-bromo-5-(2-nitroethyl)-benzo ic.ac.ukmdma.chdioxole or its chloro-analogue.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionReagent(s)Predicted Major ProductReference for Methodology
NitrationHNO₃ / H₂SO₄6-Nitro-5-(2-nitroethyl)-benzo ic.ac.ukmdma.chdioxole researchgate.net
BrominationNBS or NH₄Br / H₂O₂6-Bromo-5-(2-nitroethyl)-benzo ic.ac.ukmdma.chdioxole sciencemadness.orgresearchgate.net

Functionalization of the Benzodioxole Ring: Halogenation, Acylation, and Alkylation

The 1,3-benzodioxole ring system is analogous to a catechol diether, making it significantly electron-rich. The two oxygen atoms donate electron density to the aromatic ring, activating it towards electrophilic aromatic substitution. The substitution pattern is directed to the positions ortho and para to the oxygen atoms. In the case of 5-(2-nitroethyl)-benzo organic-chemistry.orglibretexts.orgdioxole, this corresponds to the C4 and C7 positions, though the C6 position is also activated. The 2-nitroethyl substituent has a deactivating inductive effect, but this is generally overcome by the strong activating effect of the methylenedioxy group.

Halogenation: Electrophilic halogenation of benzodioxole derivatives proceeds readily. researchgate.net For typical benzene (B151609) derivatives, a Lewis acid catalyst is often required for halogenation. wikipedia.orglibretexts.org However, the activated nature of the benzodioxole ring may allow the reaction to occur under milder conditions. Bromination, for instance, can be achieved using various brominating agents, leading to substitution primarily at the position adjacent to the existing substituent. A study on the synthesis of bromination derivatives of 1,3-benzodioxole highlights the feasibility of introducing bromine atoms onto the ring through multi-step reactions. researchgate.net

Acylation: Friedel-Crafts acylation involves the introduction of an acyl group (RCO-) onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.comchemguide.co.uk This reaction is a reliable method for forming carbon-carbon bonds and synthesizing ketones. For 5-(2-nitroethyl)-benzo organic-chemistry.orglibretexts.orgdioxole, acylation is expected to occur at the C6 position, ortho to one of the oxygen atoms and para to the other, due to steric hindrance from the side chain at C5. chemguide.co.uk The reaction is generally regioselective, avoiding poly-acylation because the resulting ketone is less reactive than the starting material.

Alkylation: Friedel-Crafts alkylation introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. libretexts.orgchemguide.co.ukyoutube.com Unlike acylation, this reaction is prone to issues such as carbocation rearrangements and polyalkylation, as the newly added alkyl group further activates the ring. libretexts.orgyoutube.com For instance, reacting benzene with 1-chloropropane (B146392) can lead to the formation of isopropylbenzene (cumene) due to rearrangement of the primary carbocation to a more stable secondary one. libretexts.org When alkylating 5-(2-nitroethyl)-benzo organic-chemistry.orglibretexts.orgdioxole, careful selection of the alkylating agent and reaction conditions would be crucial to control the position and extent of substitution.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents & Conditions Expected Major Product Reference
Halogenation Br₂, FeBr₃ 6-Bromo-5-(2-nitroethyl)-benzo organic-chemistry.orglibretexts.orgdioxole wikipedia.org
Acylation CH₃COCl, AlCl₃, heat 1-(5-(2-Nitroethyl)-benzo organic-chemistry.orglibretexts.orgdioxol-6-yl)ethan-1-one chemguide.co.uk
Alkylation CH₃CH₂Cl, AlCl₃ 6-Ethyl-5-(2-nitroethyl)-benzo organic-chemistry.orglibretexts.orgdioxole (and isomers/polyalkylation products) libretexts.org

Ring-Opening Reactions of the 1,3-Dioxole (B15492876) Ring

The 1,3-dioxole ring, while generally stable, can be cleaved under specific, often harsh, conditions. This reaction, known as demethylenation, converts the benzodioxole moiety into a catechol (a 1,2-dihydroxybenzene). This transformation is synthetically useful for unmasking the phenolic hydroxyl groups for further functionalization.

The cleavage is typically achieved using strong Lewis acids. Reagents like aluminum chloride (AlCl₃), boron trichloride (B1173362) (BCl₃), or boron tribromide (BBr₃) are effective. researchgate.net The reaction often requires heating and may involve the use of a nucleophilic scavenger, such as a mercaptan, to trap the released methylene (B1212753) unit. researchgate.net For example, treatment of eugenol (B1671780) analogues containing a methylenedioxy group with AlCl₃ in dichloromethane (B109758) can lead to the cleavage of the ring. researchgate.net Similarly, systems like aluminum chloride-sodium iodide in acetonitrile (B52724) have been developed for the cleavage of related aryl methyl ethers, which can be applied to the more robust methylenedioxy bridge. researchgate.net The choice of reagent and conditions can be critical to avoid unwanted side reactions on other parts of the molecule, such as the nitroethyl side chain.

Table 2: Reagents for 1,3-Dioxole Ring Opening

Reagent System Conditions Product Type Reference
BBr₃ Dichloromethane, low temperature Catechol researchgate.net
AlCl₃ / Mercaptan Dichloromethane, 0°C to room temp. Catechol researchgate.net
AlCl₃ / NaI Acetonitrile Catechol researchgate.net
BF₃·SMe₂ Dichloromethane, 0°C to room temp. Catechol researchgate.net

Derivatization Strategies for Further Synthetic Utility

The structure of 5-(2-nitroethyl)-benzo organic-chemistry.orglibretexts.orgdioxole offers multiple handles for derivatization, making it a potentially valuable building block in various synthetic applications.

Modifications for Ligand Synthesis

The benzodioxole scaffold is present in molecules used for ligand synthesis. By modifying the aromatic ring or the side chain, 5-(2-nitroethyl)-benzo organic-chemistry.orglibretexts.orgdioxole can be converted into precursors for bidentate or polydentate ligands. For example, related natural products like safrole have been used to synthesize cyclic imides that can act as ligands. nih.govresearchgate.net A common strategy involves introducing coordinating groups (such as phosphines, amines, or carboxylates) onto the benzodioxole ring. This can be achieved through functionalization reactions like those described in section 3.2.2, followed by conversion of the introduced groups. For instance, a bromo-derivative could undergo a coupling reaction to introduce a phosphine (B1218219) group, or an acyl derivative could be converted to an oxime or amine. The nitro group itself can be reduced to an amino group, providing a key coordination site. The combination of the benzodioxole oxygen atoms and a strategically placed nitrogen or phosphorus atom can lead to the formation of effective bidentate chelating ligands. iosrjournals.orgrichmond.edursc.org

Formation of Polymer Precursors

The aromatic and functional nature of 5-(2-nitroethyl)-benzo organic-chemistry.orglibretexts.orgdioxole suggests its potential use as a monomer or a precursor to monomers for polymerization. The polymerization of phenolic compounds is a well-known process, and the catechol unit, accessible through the ring-opening of the dioxole, is a classic monomer building block. One study demonstrated the polymerization of 2-oxazolines with pendent methylated phenolic groups, which were later deprotected to reveal catechol units. researchgate.net Similarly, 5-(2-nitroethyl)-benzo organic-chemistry.orglibretexts.orgdioxole could be functionalized with polymerizable groups (e.g., vinyl, acrylate) or used in condensation polymerization reactions after modification of its side chain. For example, reduction of the nitro group to an amine and subsequent reaction with a dicarboxylic acid could form a polyamide.

Heterocyclic Annulation Reactions

Heterocyclic annulation involves the construction of a new ring fused to an existing one. The nitroethyl side chain of 5-(2-nitroethyl)-benzo organic-chemistry.orglibretexts.orgdioxole is a key feature for such transformations, particularly for the synthesis of fused nitrogen-containing heterocycles like isoquinolines. The Bischler-Napieralski and Pictet-Spengler reactions are classic methods for isoquinoline (B145761) synthesis, which typically start from β-phenylethylamines. The nitro group in the title compound can be readily reduced to the corresponding primary amine, 5-(2-aminoethyl)-benzo organic-chemistry.orglibretexts.orgdioxole, a substituted phenethylamine. This amine is a direct precursor for these cyclization reactions.

For example, acylation of the amine followed by a dehydrative cyclization using reagents like P₂O₅ or POCl₃ (the Bischler-Napieralski reaction) would yield a dihydroisoquinoline, which can then be aromatized. Alternatively, condensation of the amine with an aldehyde or ketone followed by an acid-catalyzed cyclization (the Pictet-Spengler reaction) would lead to a tetrahydroisoquinoline. These strategies provide a powerful route to complex heterocyclic systems based on the benzodioxole framework. organic-chemistry.orgmdpi.comgoogle.commdpi.com

Mechanistic Studies of Reactions Involving 5 2 Nitroethyl Benzodioxole

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving 5-(2-Nitroethyl)-benzo orientjchem.orgmasterorganicchemistry.comdioxole are critical for understanding reaction rates and the feasibility of transformations. While specific data for this exact molecule is sparse in publicly available literature, extensive research on analogous aromatic nitro compounds and β-nitrostyrenes provides a strong basis for discussion.

The reduction of the nitro group is a primary reaction of interest for 5-(2-Nitroethyl)-benzo orientjchem.orgmasterorganicchemistry.comdioxole, often as a step in the synthesis of corresponding amines. The rate of this reduction is influenced by several factors, including the choice of reducing agent, catalyst, solvent, and temperature.

For the catalytic hydrogenation of aromatic nitro compounds, a common method for this transformation, the reaction rate is often dependent on the concentration of the substrate, the catalyst, and the pressure of hydrogen gas. orientjchem.orglibretexts.org The rate law can often be expressed as:

Rate = k[Substrate][Catalyst][H₂]

The rate constant, k, is temperature-dependent and follows the Arrhenius equation, which allows for the calculation of the activation energy (Ea). The activation energy for the reduction of similar nitroaromatic compounds has been determined in various studies. For instance, the activation energy for the catalytic reduction of p-nitrophenol was calculated to be 30 kJ/mol. researchgate.net It is expected that the reduction of 5-(2-Nitroethyl)-benzo orientjchem.orgmasterorganicchemistry.comdioxole would have a comparable activation energy under similar catalytic conditions.

The structure of the aromatic ring and the nature of its substituents also play a significant role in the reaction kinetics. The electron-donating methylenedioxy group in 5-(2-Nitroethyl)-benzo orientjchem.orgmasterorganicchemistry.comdioxole is expected to influence the electron density of the nitro group, thereby affecting the rate of reduction compared to unsubstituted nitrobenzene. orientjchem.org

Table 1: Representative Kinetic Parameters for the Reduction of Aromatic Nitro Compounds

CompoundCatalystReducing AgentRate Constant (k)Activation Energy (Ea)
p-NitrophenolNiFe₂O₄@PANI/NSANaBH₄0.00557 s⁻¹30 kJ/mol
4-Nitrophenol (B140041)Fe₃O₄@CMC-CuNaBH₄1.55 min⁻¹Not Reported
NitrobenzenePd/CH₂Varies with conditionsNot Reported

This table presents data for analogous compounds to illustrate typical kinetic parameters. Specific values for 5-(2-Nitroethyl)-benzo orientjchem.orgmasterorganicchemistry.comdioxole are not available.

R-NO₂ + 3H₂ → R-NH₂ + 2H₂O

The thermodynamic parameters, including enthalpy (ΔH) and entropy (ΔS) changes, provide further insight into the reaction. The hydrogenation of nitro compounds is typically an exothermic process (negative ΔH). The change in entropy is generally negative due to the consumption of gaseous hydrogen.

Investigation of Reaction Pathways

The reduction of a nitro group is a multi-step process involving several intermediates. Understanding these pathways is essential for controlling the reaction and avoiding the formation of unwanted byproducts.

The reduction of aromatic nitro compounds is generally understood to proceed through a series of intermediates. The classical Haber-Lukashevich mechanism proposes the sequential formation of a nitroso (R-NO) and a hydroxylamino (R-NHOH) intermediate before the final amine product is formed. orientjchem.orgnih.gov

R-NO₂ → R-NO → R-NHOH → R-NH₂

In some cases, these intermediates can be isolated or detected spectroscopically, providing direct evidence for the reaction pathway. orientjchem.org For instance, in the reduction of some nitroarenes, the hydroxylamine (B1172632) derivative can be a major product under certain conditions. mdma.ch However, in many catalytic hydrogenations, these intermediates are short-lived and are not observed in significant concentrations. orientjchem.org

Alternative pathways have also been proposed. For example, the Gelder scheme suggests a different mechanism for certain metallic catalysts, which may not involve the formation of free nitrosobenzene (B162901) or phenylhydroxylamine intermediates. orientjchem.org The specific pathway can be influenced by the catalyst, solvent, and reaction conditions. orientjchem.org

In the context of 5-(2-Nitroethyl)-benzo orientjchem.orgmasterorganicchemistry.comdioxole, the reduction would likely follow a similar pattern, with the formation of 5-(2-nitrosoethyl)-benzo orientjchem.orgmasterorganicchemistry.comdioxole and 5-(2-hydroxylaminoethyl)-benzo orientjchem.orgmasterorganicchemistry.comdioxole as transient intermediates.

Transition state theory provides a framework for understanding the energy barriers of elementary reaction steps. The transition state is a high-energy, transient configuration along the reaction coordinate that separates reactants from products. The structure and energy of the transition state determine the activation energy of the reaction.

Computational chemistry is a powerful tool for modeling transition states that are difficult to observe experimentally. For reactions involving nitroalkenes, which are structurally related to the side chain of the target molecule, DFT calculations have been used to explore the transition states of various reactions, such as cycloadditions. nih.govnih.gov These studies reveal that the reactions often proceed through asynchronous transition states, where bond formation does not occur simultaneously. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and transition states.

While specific computational studies on 5-(2-Nitroethyl)-benzo orientjchem.orgmasterorganicchemistry.comdioxole are not widely reported, numerous studies on related nitroalkenes and aromatic nitro compounds provide valuable insights. nih.govnih.govresearchgate.net For instance, computational studies on the reaction of enamines with nitroalkenes have successfully predicted the formation of cyclobutane (B1203170) intermediates and explained the stereoselectivity of the reaction. researchgate.net

DFT studies have also been employed to investigate the regioselectivity and molecular mechanism of cycloaddition reactions involving nitroalkenes. nih.gov These studies have shown that such reactions are typically polar, single-step processes and have helped in classifying them based on the direction of electron density flux. nih.gov

For the reduction of 5-(2-Nitroethyl)-benzo orientjchem.orgmasterorganicchemistry.comdioxole, computational studies could be used to:

Model the adsorption of the molecule onto a catalyst surface.

Calculate the energy profile of the reaction pathway, identifying the most likely intermediates and transition states.

Investigate the effect of the methylenedioxy group and the ethylnitro side chain on the electronic properties and reactivity of the molecule.

Predict kinetic and thermodynamic parameters for the reaction.

Such theoretical investigations would provide a detailed, atomistic-level understanding of the reaction mechanisms, complementing experimental studies and guiding the development of more efficient and selective synthetic methods.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is instrumental in elucidating reaction pathways, calculating activation energies, and determining the geometries of transition states. For benzodioxole derivatives, DFT has been employed to understand their structural stability and thermochemical properties.

For instance, studies on various 1,3-benzodioxole (B145889) derivatives have utilized DFT calculations, often with the B3LYP functional, to determine their most stable geometries and to calculate their gas-phase enthalpies of formation. acs.org These calculations have revealed that the nonplanarity of the dioxole ring is influenced by an anomeric effect, which involves the interaction between a non-bonded oxygen pπ orbital and the antibonding σ* orbital of the adjacent C-O bond. acs.org This structural feature can, in turn, influence the reactivity of substituents on the benzene (B151609) ring.

In a 2025 study on 1,2,4-triazole (B32235) hybrids tethered to a benzo[d] acs.orgresearchgate.netdioxole moiety, DFT analysis was used to determine the frontier molecular orbitals (HOMO and LUMO). The energy gap between these orbitals provides an indication of the compound's reactivity; a smaller energy gap generally implies higher reactivity. researchgate.net Such an approach could be theoretically applied to 5-(2-Nitroethyl)-benzo acs.orgresearchgate.netdioxole to predict its reactivity in various chemical transformations.

Table 1: DFT-Calculated Properties for a Benzodioxole Derivative Hybrid (Data adapted from a study on 1,2,4-triazole hybrids containing a benzo[d] acs.orgresearchgate.netdioxole moiety) researchgate.net

ParameterValue (eV)
HOMO Energy-6.879
LUMO Energy-1.737
Energy Gap (ΔE)5.142

This data illustrates the application of DFT to a complex molecule containing the benzodioxole scaffold and is not specific to 5-(2-Nitroethyl)-benzo acs.orgresearchgate.netdioxole.

Molecular Dynamics Simulations of Reactivity

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the time-dependent behavior of a molecular system, MD can provide detailed insights into conformational changes, solvent effects, and the dynamics of a molecule approaching a binding site or a reactant.

A 2025 study on benzodioxole and bromofuran tethered 1,2,4-triazole hybrids also employed molecular dynamics simulations to evaluate the stability of the compounds when bound to a target protein, further demonstrating the utility of this method in understanding the behavior of benzodioxole derivatives in biological systems. researchgate.net

Table 2: Example of Interatomic Distance from MD Simulations of Safrole in CYP Active Sites (Data conceptualized from findings on safrole metabolism) mdpi.com

CYP HomologAverage Distance (Fe to reactive C) (Å)Predicted Reactivity
Human CYP2A6~3.5High
Rat CYP2A6>4.5Lower
Mouse CYP2A6>4.5Lower

This table illustrates the type of data obtainable from MD simulations for a related benzodioxole and is not representative of 5-(2-Nitroethyl)-benzo acs.orgresearchgate.netdioxole.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. By identifying key molecular descriptors that correlate with a specific outcome, QSAR can be used to predict the properties of new or untested compounds.

In the realm of benzodioxole derivatives, QSAR studies have been developed to predict various activities. For example, theoretical studies have used quantum chemical calculations to derive QSAR models for the efficiency of benzodioxole derivatives as corrosion inhibitors. researchgate.net Another study developed QSAR models for a series of sulfur-containing thiourea (B124793) and sulfonamide derivatives to predict their anticancer activity, highlighting how structural modifications influence biological effect. nih.gov These models are built by calculating a wide range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) and then using statistical methods to find the best correlation with the observed activity.

For a compound like 5-(2-Nitroethyl)-benzo acs.orgresearchgate.netdioxole, a QSAR study could be hypothetically constructed if a series of related compounds with varying substituents were synthesized and their reactivity in a specific reaction (e.g., reduction of the nitro group, cyclization) was measured. The resulting model could then predict the reactivity of other, unsynthesized analogs.

Advanced Analytical Characterization Techniques for 5 2 Nitroethyl Benzodioxole and Its Derivatives

Spectroscopic Analysis for Structural Elucidation (Beyond Basic Identification)

Modern spectroscopic methods are indispensable for the unambiguous determination of the complex molecular architecture of 5-(2-Nitroethyl)-benzo cymitquimica.comdioxole. These techniques offer insights far beyond simple proton and carbon counts, revealing through-bond and through-space correlations, as well as dynamic molecular motions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 5-(2-Nitroethyl)-benzo cymitquimica.comdioxole, a combination of one-dimensional and advanced two-dimensional (2D) NMR experiments is crucial for assigning all proton (¹H) and carbon (¹³C) signals and understanding the molecule's conformation.

While specific experimental data for 5-(2-Nitroethyl)-benzo cymitquimica.comdioxole is not extensively published, the expected chemical shifts can be inferred from related structures such as 5-nitro-1,3-benzodioxole (B1580859). For instance, in 5-nitro-1,3-benzodioxole, the protons on the aromatic ring appear at distinct chemical shifts due to the influence of the nitro group.

Expected ¹H and ¹³C NMR Data for 5-(2-Nitroethyl)-benzo cymitquimica.comdioxole

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
H on C4~6.8-7.0C4: ~108-110
H on C6~6.7-6.9C6: ~109-111
H on C7~6.7-6.9C7: ~120-122
Methylene (B1212753) H (CH₂)~6.0Methylene C (OCH₂O): ~101-103
Ethyl H (Ar-CH₂)~3.0-3.3Ethyl C (Ar-CH₂): ~30-35
Ethyl H (CH₂-NO₂)~4.5-4.8Ethyl C (CH₂-NO₂): ~75-80
Aromatic C (C-NO₂)C5: ~140-145
Aromatic C (C-O)C3a, C7a: ~147-150

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR experiments are powerful tools for establishing connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 5-(2-Nitroethyl)-benzo cymitquimica.comdioxole, COSY would show correlations between the protons of the ethyl group (Ar-CH₂-CH₂-NO₂) and between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This is essential for assigning the carbon signals based on the already assigned proton signals. For example, it would link the proton signals of the methylene bridge to the corresponding carbon signal around 101-103 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different parts of the molecule. In the case of 5-(2-Nitroethyl)-benzo cymitquimica.comdioxole, HMBC would show correlations from the ethyl protons to the aromatic carbons, confirming the position of the nitroethyl substituent on the benzodioxole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is crucial for determining the three-dimensional structure and preferred conformation of the molecule. For instance, NOESY could reveal spatial proximities between the protons of the ethyl group and the aromatic protons, providing insights into the rotational orientation of the side chain.

The ethyl side chain in 5-(2-Nitroethyl)-benzo cymitquimica.comdioxole is flexible, and its rotation around the C-C bonds can be studied using dynamic NMR spectroscopy. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, the rotation becomes faster, leading to coalescence of the signals into a time-averaged spectrum. Analysis of these changes can provide quantitative information about the energy barriers to rotation and the relative populations of different conformers.

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques are vital for confirming the molecular weight and for elucidating the fragmentation pathways of 5-(2-Nitroethyl)-benzo cymitquimica.comdioxole, which aids in its structural confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. By analyzing the masses of the product ions, the fragmentation pathways of the precursor ion can be deduced. For 5-(2-Nitroethyl)-benzo cymitquimica.comdioxole, the protonated molecule [M+H]⁺ would be selected as the precursor ion.

Plausible Fragmentation Pathways for 5-(2-Nitroethyl)-benzo cymitquimica.comdioxole in MS/MS

Precursor Ion (m/z)Key Fragment Ions (m/z)Plausible Neutral Loss
[M+H]⁺[M+H - NO₂]⁺Loss of nitro group
[M+H - C₂H₄NO₂]⁺Cleavage of the ethyl side chain
Ion representing the benzodioxole ring

The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and cleavage of the ethyl side chain. The resulting fragment ions would be characteristic of the benzodioxole core and the nitroethyl substituent.

High-Resolution Accurate Mass (HRAM) Spectrometry

High-resolution accurate mass (HRAM) spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of the molecule and its fragments. For 5-(2-Nitroethyl)-benzo cymitquimica.comdioxole (C₉H₉NO₄), HRAMS would confirm its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This is a critical step in the unambiguous identification of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. For 5-(2-Nitroethyl)-benzo koreascience.krresearchgate.netdioxole, these methods provide definitive evidence for the key structural components: the benzodioxole ring, the aliphatic ethyl linker, and the nitro group.

In IR spectroscopy, molecules absorb infrared radiation at specific wavenumbers, corresponding to the energy of their vibrational modes. Raman spectroscopy provides complementary information by detecting the inelastic scattering of monochromatic light. libretexts.org While some vibrations are active in both techniques, their intensities can vary significantly due to different selection rules (dipole moment changes for IR, polarizability changes for Raman).

The analysis of the closely related compound, 5-nitro-1,3-benzodioxole, offers significant insight into the expected spectral features of the benzodioxole and nitro moieties. orientjchem.orgscispace.com The primary vibrations for 5-(2-Nitroethyl)-benzo koreascience.krresearchgate.netdioxole can be assigned based on established data for its constituent parts.

Key Vibrational Modes:

Nitro Group (NO₂): The nitro group exhibits two characteristic high-intensity stretching vibrations in the IR spectrum. The asymmetric stretch (νasNO₂) typically appears in the 1580-1500 cm⁻¹ region, while the symmetric stretch (νsNO₂) is found between 1400-1300 cm⁻¹. orientjchem.org In the Raman spectrum, the symmetric stretch is often more prominent.

Benzodioxole Group: This structure is characterized by several key vibrations. The C-O-C asymmetric and symmetric stretches of the dioxole ring are prominent. The CH₂ group of the dioxole ring also shows characteristic scissoring, wagging, and twisting modes. orientjchem.orgscispace.com Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring portion are also clearly observable.

Ethyl Linker (-CH₂CH₂-): The aliphatic ethyl chain introduces its own set of vibrations, primarily C-H stretching (νCH₂) in the 3000-2850 cm⁻¹ region and CH₂ bending (scissoring) vibrations around 1470-1450 cm⁻¹.

The table below summarizes the expected key vibrational frequencies for 5-(2-Nitroethyl)-benzo koreascience.krresearchgate.netdioxole based on data from analogous structures. orientjchem.orgscispace.comspectroscopyonline.com

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Activity
Nitro (NO₂)Asymmetric Stretch1560 - 1520Strong (IR)
Nitro (NO₂)Symmetric Stretch1355 - 1335Strong (IR), Medium (Raman)
AromaticC-H Stretch3100 - 3000Medium (IR, Raman)
AromaticC=C Stretch1620 - 1580Medium-Strong (IR, Raman)
Aliphatic (-CH₂CH₂-)C-H Stretch2960 - 2850Strong (IR, Raman)
Aliphatic (-CH₂CH₂-)CH₂ Scissoring1470 - 1450Medium (IR)
Dioxole RingC-O-C Stretch1260 - 1230Strong (IR)
Dioxole RingO-CH₂-O Stretch1045 - 1030Strong (IR)
Dioxole RingCH₂ Rocking930 - 920Medium (IR)

This table presents expected values. Actual experimental values may vary.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The position and intensity of absorption bands are highly dependent on the extent of π-conjugation.

In 5-(2-Nitroethyl)-benzo koreascience.krresearchgate.netdioxole, the ethyl linker (-CH₂CH₂-) acts as an insulating bridge, preventing electronic conjugation between the π-system of the benzodioxole ring and the nitro group. Consequently, the resulting UV-Vis spectrum is expected to be a superposition of the absorptions of the two isolated chromophores: the substituted benzene ring and the nitroalkane moiety.

Benzodioxole Chromophore: Substituted benzene rings typically display two primary absorption bands. The E2-band (from 'ethylenic'), occurring around 200-220 nm, is intense and arises from π → π* transitions within the aromatic ring. The B-band (from 'benzenoid'), appearing around 250-280 nm, is less intense and corresponds to symmetry-forbidden π → π* transitions that become allowed due to substitution.

Nitroalkane Chromophore: Aliphatic nitro compounds exhibit a weak absorption band in the 270-280 nm region, which is attributed to an n → π* transition involving a non-bonding electron on an oxygen atom of the nitro group being promoted to an anti-bonding π* orbital.

This contrasts sharply with a derivative like 5-(2-Nitrovinyl)-benzo koreascience.krresearchgate.netdioxole, where the vinyl group creates a continuous conjugated system. sigmaaldrich.com This extended conjugation would significantly shift the primary π → π* absorption band to a longer wavelength (a bathochromic shift), resulting in a much higher molar absorptivity. The n → π* transition may be obscured by this more intense band.

CompoundConjugationExpected Transition(s)Expected λmax (nm)
5-(2-Nitroethyl)-benzo koreascience.krresearchgate.netdioxole Non-conjugatedπ → π* (ring), n → π* (NO₂)~260-280
5-(2-Nitrovinyl)-benzo koreascience.krresearchgate.netdioxole Conjugatedπ → π* (extended system)>300

This table illustrates the principle of conjugation on λmax. Actual values require experimental measurement.

Chromatographic Separations for Purity Assessment and Isolation of Isomers

Chromatographic techniques are essential for separating components from a mixture, making them critical for assessing the purity of 5-(2-Nitroethyl)-benzo koreascience.krresearchgate.netdioxole and for isolating its derivatives or potential isomers.

Advanced High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a powerful and versatile separation technique that uses a high-pressure pump to pass a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

If a derivative of 5-(2-Nitroethyl)-benzo koreascience.krresearchgate.netdioxole possesses a chiral center (for example, through substitution on the ethyl group), it will exist as a pair of enantiomers. Enantiomers have identical physical properties in a non-chiral environment, but can be separated using chiral HPLC. This is crucial for determining the enantiomeric excess (e.e.) of a sample.

Separation is achieved by creating a chiral environment, typically by using a Chiral Stationary Phase (CSP). chiralpedia.com CSPs are themselves enantiomerically pure and interact diastereomerically with the enantiomers in the sample, leading to different retention times. Common CSPs are based on polysaccharides (cellulose, amylose), proteins, or cyclodextrins. sigmaaldrich.com

Alternatively, an indirect approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com Studies on other benzodioxole-containing compounds have demonstrated successful enantiomeric separation using both direct and indirect HPLC methods. koreascience.krresearchgate.netnih.gov

ParameterTypical Condition for Benzodioxole Derivatives koreascience.krnih.gov
Column Chiral Stationary Phase (e.g., Ultron ES-OVM, polysaccharide-based)
Mobile Phase Hexane/Dichloromethane (B109758)/Methanol or Acetonitrile (B52724)/Water gradients
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a relevant wavelength (e.g., 220 nm or 270 nm)
Temperature 25 - 40 °C

This table outlines typical starting conditions for method development based on published separations of related compounds.

Preparative HPLC is used to purify and isolate specific compounds from a mixture in quantities sufficient for further analysis, such as NMR or MS. lcms.czrssl.com The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes to maximize throughput. springernature.comnih.gov

The process typically begins with the development of a robust analytical separation. This method is then scaled up by increasing the column diameter and adjusting the flow rate proportionally to maintain separation efficiency. The goal is to load as much sample as possible onto the column without sacrificing the resolution between the target compound and its impurities. Fractions are collected as they elute from the column, and those containing the pure compound are combined.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. 5-(2-Nitroethyl)-benzo koreascience.krresearchgate.netdioxole is expected to be amenable to GC-MS analysis. For less volatile or more polar derivatives (e.g., those containing hydroxyl or carboxyl groups), a derivatization step, such as silylation, may be required to increase volatility. hmdb.ca

In the GC, the sample is vaporized and separated based on boiling point and polarity in a capillary column. As each separated component elutes, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of 5-(2-Nitroethyl)-benzo koreascience.krresearchgate.netdioxole would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, followed by a series of fragment ions. Key fragmentation pathways would likely include:

Loss of the nitro group (M - 46).

Cleavage of the C-C bond in the ethyl linker (benzylic cleavage), leading to a stable benzodioxolylmethyl cation.

Fragmentation of the benzodioxole ring itself.

Analysis of the mass spectrum for the related 5-nitro-1,3-benzodioxole provides a reference for the fragmentation of the core ring structure. nist.gov

Ion DescriptionProposed FragmentExpected m/z
Molecular Ion[C₉H₉NO₄]⁺195
Loss of Nitro Group[C₉H₉O₂]⁺149
Benzylic Cleavage[C₈H₇O₂]⁺135
Loss of CH₂O from ring[C₇H₅O]⁺105

This table shows hypothetical major fragments for 5-(2-Nitroethyl)-benzo koreascience.krresearchgate.netdioxole based on common fragmentation patterns.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for the separation of complex mixtures, offering advantages over traditional liquid and gas chromatography methods. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This state, achieved above the critical temperature and pressure of the fluid, imparts properties of both a liquid and a gas, resulting in low viscosity and high diffusivity. These characteristics lead to faster separations and higher efficiency.

While specific SFC methods for 5-(2-Nitroethyl)-benzo nih.govshimadzu.comdioxole are not extensively documented in publicly available literature, the technique's applicability can be inferred from its successful use in separating structurally related compounds, such as various isomers and derivatives of controlled substances. shimadzu.comabebooks.com For instance, SFC has demonstrated efficacy in the separation of cannabinoid isomers, showcasing its potential for resolving challenging mixtures of structurally similar molecules. shimadzu.com

The separation of 5-(2-Nitroethyl)-benzo nih.govshimadzu.comdioxole and its potential impurities or derivatives would likely involve optimization of several key SFC parameters:

Stationary Phase: Chiral stationary phases are particularly relevant for separating enantiomers, while various achiral phases can be employed for general-purpose separations. The choice would depend on the specific separation challenge, such as distinguishing between positional isomers or separating the parent compound from its synthetic precursors or degradation products.

Mobile Phase Modifier: To enhance the solvating power of supercritical CO2 and improve peak shapes, organic modifiers such as methanol, ethanol (B145695), or acetonitrile are often added. For basic compounds, additives like amines may be necessary to reduce peak tailing.

Temperature and Pressure: These parameters directly influence the density and solvating properties of the supercritical fluid, and their careful control is essential for achieving optimal separation.

Given the nitro group and the benzodioxole moiety, method development would focus on achieving good peak symmetry and resolution from closely related structures. The use of advanced detection techniques, such as mass spectrometry (SFC-MS), would provide both chromatographic separation and mass-based identification, offering a high degree of confidence in the analysis of complex samples containing 5-(2-Nitroethyl)-benzo nih.govshimadzu.comdioxole.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and stereochemistry. While the crystal structure of 5-(2-Nitroethyl)-benzo nih.govshimadzu.comdioxole itself is not publicly available, analysis of related benzodioxole derivatives provides valuable insights into the likely solid-state conformation of this compound.

The crystal structures of several benzodioxole derivatives have been reported, revealing key structural features of the benzodioxole ring system. nih.govresearchgate.net For example, the 1,3-benzodioxole (B145889) ring typically adopts a nearly planar or a slight envelope conformation. nih.govresearchgate.net The planarity of this ring system can be influenced by the nature and position of its substituents.

Below are crystallographic data for two example benzodioxole derivatives, which illustrate the type of precise structural information obtainable through X-ray crystallography.

Table 1: Crystallographic Data for Selected Benzodioxole Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
(±)-3-[(benzo[d] nih.govshimadzu.comdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-oneC₂₀H₂₁NO₆SMonoclinicP2₁/c15.3015(8)7.6976(4)16.9669(9) nih.gov
5-(1,3-dithian-2-yl)-2H-1,3-benzodioxoleC₁₁H₁₂O₂S₂MonoclinicP2₁/c11.4765(3)18.0673(5)11.5169(3) researchgate.net

Data sourced from published crystallographic studies.

In the case of 5-(2-Nitroethyl)-benzo nih.govshimadzu.comdioxole, a single crystal X-ray diffraction experiment would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity of the nitroethyl side chain to the benzodioxole core.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, highlighting any hydrogen bonds or other non-covalent interactions that stabilize the solid-state structure.

Such detailed structural information is invaluable for computational modeling, understanding structure-activity relationships, and for the unambiguous identification of the compound in forensic and research settings.

Applications of 5 2 Nitroethyl Benzodioxole As a Precursor in Complex Molecule Synthesis

Role in the Synthesis of Natural Products

The inherent structural motifs of 5-(2-Nitroethyl)-benzo sigmaaldrich.comwipo.intdioxole make it an ideal starting material for the synthesis of various natural products. The benzodioxole ring is a common pharmacophore found in numerous biologically active compounds, and the nitroethyl chain can be readily manipulated to construct more complex side chains and heterocyclic systems.

The benzodioxole nucleus is a fundamental component of several classes of alkaloids, including certain types of benzylisoquinoline alkaloids. The synthesis of these complex nitrogen-containing compounds can utilize precursors that feature the benzodioxole ring system. While direct total syntheses starting from 5-(2-Nitroethyl)-benzo sigmaaldrich.comwipo.intdioxole are not extensively documented, its utility can be inferred from established synthetic strategies.

The nitroethyl group is a well-known precursor to a β-arylethylamine moiety, a key structural element in the biosynthesis and chemical synthesis of isoquinoline (B145761) alkaloids. The reduction of the nitro group to an amine is a high-yielding and straightforward transformation. The resulting 2-(benzo sigmaaldrich.comwipo.intdioxol-5-yl)ethanamine can then be acylated and subsequently cyclized through reactions like the Bischler-Napieralski or Pictet-Spengler reaction to form the core tetrahydroisoquinoline skeleton. This framework is central to a wide array of medicinally important alkaloids.

Alkaloid ClassKey Synthetic StrategyRole of Benzodioxole Precursor
BenzylisoquinolineBischler-Napieralski ReactionProvides the benzodioxole-substituted phenylethylamine backbone
AporphineIntramolecular ArylationForms part of the fused ring system
CoptisineAza-Michael AdditionIncorporated into the quaternary alkaloid structure

This table illustrates the strategic use of benzodioxole precursors in the synthesis of various alkaloid skeletons.

Lignans (B1203133) and neolignans are a large class of phenolic natural products with diverse biological activities. The benzodioxole ring is a recurring structural motif in many of these compounds. 5-(2-Nitroethyl)-benzo sigmaaldrich.comwipo.intdioxole can be envisioned as a precursor to lignan (B3055560) skeletons through transformations of the nitroethyl side chain.

For instance, the nitroethyl group can be converted into a variety of one or two-carbon functionalities that are necessary for the construction of the lignan framework. One common synthetic route to lignans involves the dimerization of C6-C3 units (phenylpropanoids). The nitroethyl group can be manipulated to form such a unit. For example, elimination of the nitro group can lead to the corresponding nitrostyrene (B7858105), which can then undergo further reactions.

Applications in the Synthesis of Advanced Organic Materials

The unique electronic and structural properties of the benzodioxole ring system, coupled with the reactivity of the nitroethyl group, suggest potential applications of 5-(2-Nitroethyl)-benzo sigmaaldrich.comwipo.intdioxole in the field of materials science.

While the use of 5-(2-Nitroethyl)-benzo sigmaaldrich.comwipo.intdioxole as a monomer for polymer synthesis is not yet a widely explored area, its structure contains functionalities that could be exploited for polymerization reactions. The aromatic ring could be functionalized to enable its incorporation into conjugated polymer backbones. Furthermore, the nitro group could potentially be transformed into other functional groups, such as an amino or hydroxyl group, which could then participate in condensation polymerization reactions. The benzodioxole unit itself can impart specific properties, such as increased solubility and modified electronic characteristics, to the resulting polymers.

The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the design and synthesis of novel molecular building blocks. Benzodioxole derivatives have been investigated for their potential in this field. The benzodioxole moiety can act as an electron-donating group, a desirable property for components of optoelectronic materials.

The 5-(2-Nitroethyl)-benzo sigmaaldrich.comwipo.intdioxole molecule could be chemically modified to create push-pull chromophores, where the benzodioxole acts as the donor and a suitable electron-accepting group, potentially derived from the nitroethyl side chain, acts as the acceptor. Such molecules can exhibit interesting photophysical properties, including strong absorption and emission of light, which are crucial for applications in OLEDs and sensors.

Potential ApplicationRelevant Molecular FeatureDesired Property
Organic Light-Emitting Diodes (OLEDs)Benzodioxole as an electron-donorEfficient light emission
Organic Photovoltaics (OPVs)Push-pull chromophore structureBroad light absorption
Fluorescent SensorsTunable electronic propertiesHigh sensitivity and selectivity

This table outlines the potential applications of benzodioxole-based building blocks in optoelectronic materials.

Development of Novel Heterocyclic Systems Utilizing the Nitroethyl Moiety

The nitroethyl group in 5-(2-Nitroethyl)-benzo sigmaaldrich.comwipo.intdioxole is a versatile functional handle for the construction of novel heterocyclic systems. A key transformation is the elimination of water from the corresponding nitroaldol adduct or a similar precursor to form a nitroalkene, specifically 5-(2-nitroethenyl)-1,3-benzodioxole. This conjugated nitroalkene is a powerful Michael acceptor and a reactive dienophile in Diels-Alder reactions.

The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic attack, allowing for the facile addition of a wide range of nucleophiles to generate new carbon-carbon and carbon-heteroatom bonds. This reactivity has been exploited to synthesize various substituted pyrrolidines, pyrazoles, and other nitrogen-containing heterocycles.

Furthermore, the nitroalkene can participate as a 2π component in [4+2] and [3+2] cycloaddition reactions. These reactions provide a powerful and atom-economical route to complex cyclic and polycyclic structures. For example, reaction with dienes can lead to the formation of six-membered rings, while reaction with 1,3-dipoles can generate five-membered heterocyclic rings. This methodology allows for the rapid construction of diverse molecular scaffolds that can be further elaborated into novel chemical entities with potential biological or material applications.

Synthesis of Piperidines and Pyrrolidines

The versatile chemical intermediate, 5-(2-Nitroethyl)-benzo nih.govdioxole, serves as a valuable precursor in the synthesis of various complex molecules, including the pharmaceutically relevant piperidine (B6355638) and pyrrolidine (B122466) ring systems. The presence of the nitro group and the benzodioxole moiety allows for a range of chemical transformations, making it a key starting material in multi-step synthetic pathways.

The synthesis of piperidine derivatives often involves the reduction of the nitro group to an amine, followed by cyclization reactions. For instance, (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides, known for their potential as renin inhibitors, can be synthesized through a multi-step process where a substituted piperidine core is a key structural element. nih.gov The general strategy may involve the creation of a suitable precursor that can undergo intramolecular cyclization to form the piperidine ring. While direct synthesis from 5-(2-Nitroethyl)-benzo nih.govdioxole is not explicitly detailed in the provided context, its structural features make it a plausible starting point for creating such precursors.

Similarly, the synthesis of pyrrolidine derivatives can be achieved through various routes. One method involves the reaction of 2,3-dioxo-5-aryl pyrrolidines with hydrazine (B178648) salts to form hydrazone derivatives. nih.gov The initial pyrrolidine-2,3-dione (B1313883) can be prepared from a suitable precursor, and the aryl group at the 5-position can be derived from a benzodioxole-containing starting material. Another approach to pyrrolidine synthesis involves a three-component domino process, followed by oxidation. nih.gov

The following table summarizes key aspects of the synthesis of these heterocyclic compounds:

Table 1: Synthesis of Piperidines and Pyrrolidines

ProductKey Intermediates/PrecursorsSynthetic Strategy Highlights
Piperidine Derivatives2-substituted-5-methylene piperidines, (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamidesRadical 5-exo cyclization, intramolecular Friedel-Crafts reaction, reduction of lactams. nih.govwhiterose.ac.uk
Pyrrolidine Derivatives2,3-dioxo-5-aryl pyrrolidines, NitronesReaction with hydrazine salts, three-component domino process, oxidation. nih.govnih.gov

Construction of Fused Ring Systems

The benzodioxole moiety is a common structural feature in a variety of fused ring systems, many of which exhibit significant biological activity. rsc.org The synthesis of these complex molecules often relies on the strategic functionalization of the benzodioxole core, followed by cyclization reactions to build the additional rings.

One notable application is in the synthesis of benzo[d] nih.govdioxole-type benzylisoquinoline alkaloids, such as aporphines, coptisines, and dibenzopyrrocolines. rsc.org A unified synthetic approach to these compounds has been developed, highlighting the versatility of the benzodioxole scaffold. rsc.org Key reactions in these syntheses include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, and Bischler–Napieralski reaction. rsc.org

The construction of other fused heterocyclic systems, such as benzo[f]pyrimido[1,2-d] nih.govtriazolo[1,5-a] nih.govnih.govdiazepines, has also been reported. nih.govresearchgate.net These syntheses can involve multi-step sequences, including cascade reactions that efficiently build complex molecular architectures. nih.govresearchgate.net The benzodioxole unit can be incorporated into the final structure through the use of appropriately substituted starting materials.

Furthermore, the synthesis of five-ring fused aromatic compounds based on S,S-dioxide benzothiophene (B83047) has been achieved, demonstrating the utility of benzodioxole derivatives in creating extended, conjugated systems with potential applications in organic electronics. rsc.org

The following table provides an overview of the construction of various fused ring systems incorporating the benzodioxole moiety:

Table 2: Construction of Fused Ring Systems

Fused Ring SystemKey Synthetic StrategiesStarting Material/Precursor Features
Benzo[d] nih.govdioxole-type Benzylisoquinoline AlkaloidsPd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction. rsc.orgBenzodioxole core. rsc.org
Benzo[f]pyrimido[1,2-d] nih.govtriazolo[1,5-a] nih.govnih.govdiazepinesThree-step reaction sequence, cascade process. nih.govresearchgate.netAlicyclic 2-aminocarboxamides, 2-azidobenzaldehydes. nih.gov
Five-ring Fused Aromatic CompoundsSuzuki coupling, intramolecular cyclization. rsc.orgS,S-dioxide benzothiophene derivatives. rsc.org

Future Perspectives and Emerging Research Areas

Catalytic Activation of 5-(2-Nitroethyl)-benzodioxole for Novel Transformations

The catalytic activation of 5-(2-Nitroethyl)-benzo acs.orgchemeurope.comdioxole presents a promising avenue for the synthesis of complex molecular architectures. The nitro group, in particular, is a versatile functional group that can be transformed into a variety of other functionalities through catalytic processes.

Reduction of the Nitro Group: A primary transformation involves the catalytic reduction of the nitro group to an amine. This reaction is fundamental in synthetic organic chemistry as it provides access to the corresponding amino derivative, which is a key precursor for the synthesis of a wide range of biologically active compounds, including alkaloids and pharmaceuticals. researchgate.netrsc.org Various catalytic systems, often employing transition metals like palladium, platinum, or nickel on a solid support, can be utilized for this purpose. The choice of catalyst and reaction conditions can influence the selectivity and yield of the reduction.

Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of the nitroalkene precursor to 5-(2-Nitroethyl)-benzo acs.orgchemeurope.comdioxole could provide enantiomerically enriched products. rsc.org This is particularly significant in the synthesis of chiral drugs and natural products where specific stereoisomers exhibit desired biological activity. rsc.org

Cross-Coupling Reactions: The benzodioxole ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. worldresearchersassociations.com These reactions allow for the introduction of a wide array of substituents onto the aromatic ring, enabling the synthesis of diverse libraries of compounds for biological screening. For instance, the Suzuki-Miyaura coupling has been successfully employed to synthesize new 1,3-benzodioxole (B145889) derivatives containing 1,2,3-triazole rings. worldresearchersassociations.com

C-H Activation: Recent advancements in C-H activation catalysis offer a direct and atom-economical approach to functionalize the benzodioxole core. chemistryviews.org Ruthenium-catalyzed C-H activation, for example, has been used to achieve [4+2] annulation reactions with maleimides, leading to the formation of fused benzo[e]isoindole-1,3,5-triones. chemistryviews.org Applying such methodologies to 5-(2-Nitroethyl)-benzo acs.orgchemeurope.comdioxole could lead to the discovery of novel heterocyclic systems with interesting properties.

Table 1: Examples of Catalytic Transformations Relevant to 5-(2-Nitroethyl)-benzo acs.orgchemeurope.comdioxole

TransformationCatalyst/ReagentsPotential ProductReference
Nitro Group ReductionPd/C, H₂5-(2-Aminoethyl)-benzo acs.orgchemeurope.comdioxole researchgate.net
Asymmetric HydrogenationChiral Ru or Rh complexesEnantiomerically enriched amines rsc.org
Suzuki-Miyaura CouplingPd(PPh₃)₄, Arylboronic acidAryl-substituted benzodioxoles worldresearchersassociations.com
C-H Activation/Annulation[RuCl₂(p-cymene)]₂, AgSbF₆Fused heterocyclic systems chemistryviews.org

Development of Bio-inspired Synthetic Routes

Nature often provides inspiration for the development of efficient and elegant synthetic strategies. Bio-inspired synthesis aims to mimic enzymatic processes and biosynthetic pathways to construct complex molecules.

Enzymatic Reductions: The use of enzymes, such as nitroreductases, could offer a green and highly selective alternative to traditional metal-catalyzed reductions of the nitro group. These biocatalysts operate under mild conditions (aqueous media, neutral pH, and ambient temperature) and can exhibit high enantioselectivity, which is a significant advantage in the synthesis of chiral compounds.

Pictet-Spengler and Bischler-Napieralski Reactions: The amino derivative obtained from the reduction of 5-(2-Nitroethyl)-benzo acs.orgchemeurope.comdioxole is a suitable substrate for classic cyclization reactions like the Pictet-Spengler and Bischler-Napieralski reactions. rsc.org These reactions are fundamental in the synthesis of isoquinoline (B145761) and β-carboline alkaloids, many of which possess significant biological activities. A unified total synthesis of benzo[d] acs.orgchemeurope.comdioxole-type benzylisoquinoline alkaloids has been developed utilizing such strategies. rsc.org

Mimicking Biosynthetic Pathways: The biosynthesis of many natural products containing the benzodioxole moiety, such as safrole and piperonal (B3395001), involves enzymatic cyclization and functional group interconversions. sciencemadness.orggoogle.com Studying these pathways can provide valuable insights for the design of laboratory syntheses that are both efficient and biomimetic.

Integration with Machine Learning for Reaction Prediction and Optimization

The application of machine learning (ML) in organic chemistry is a rapidly growing field with the potential to revolutionize how chemical reactions are designed and executed. nih.govnih.gov

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the major product, yield, and stereoselectivity of a given transformation. acs.orgchemeurope.com For a molecule like 5-(2-Nitroethyl)-benzo acs.orgchemeurope.comdioxole, with multiple potential reactive sites, ML algorithms could help chemists identify the most probable outcome under various reaction conditions, thus saving time and resources. acs.org These models work by representing molecular structures as numerical fingerprints and using them to learn the complex relationships between reactants, reagents, and products. chemeurope.com

Reaction Optimization: ML algorithms, particularly those employing active learning, can be used to efficiently explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, and concentration) to identify the optimal conditions for maximizing the yield of a desired product. nih.gov This approach can significantly accelerate the process of reaction development. nih.gov

De Novo Design of Synthetic Routes: More advanced ML models are being developed for retrosynthesis, the process of planning a synthesis backward from the target molecule to simpler starting materials. These tools could propose novel and efficient synthetic routes to 5-(2-Nitroethyl)-benzo acs.orgchemeurope.comdioxole and its derivatives.

Table 2: Applications of Machine Learning in the Context of 5-(2-Nitroethyl)-benzo acs.orgchemeurope.comdioxole Synthesis

ApplicationMachine Learning TechniquePotential BenefitReference
Product PredictionSupervised Learning, Neural NetworksPredict major products and side reactions acs.orgchemeurope.com
Condition OptimizationActive Learning, Bayesian OptimizationIdentify optimal reaction conditions for high yield nih.gov
RetrosynthesisReinforcement Learning, Graph-based modelsPropose novel and efficient synthetic routes nih.gov

Exploration of Solid-Phase Synthesis Methodologies

Solid-phase synthesis offers several advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and the potential for automation.

Combinatorial Libraries: By anchoring a derivative of 5-(2-Nitroethyl)-benzo acs.orgchemeurope.comdioxole to a solid support, it becomes possible to rapidly generate a library of related compounds through combinatorial chemistry. nih.gov For example, the amino derivative could be acylated with a diverse set of carboxylic acids, or the benzodioxole ring could be functionalized through various coupling reactions. This approach is highly valuable for drug discovery and materials science.

Peptide and Peptidomimetic Synthesis: Benzodioxole derivatives can be incorporated into peptide chains as non-natural amino acids or as scaffolds for creating peptidomimetics. nih.gov Solid-phase peptide synthesis (SPPS) is the standard method for preparing peptides, and the development of protocols to incorporate benzodioxole-containing building blocks would expand the chemical space accessible to medicinal chemists. Research has been conducted on the solid-phase synthesis of 1,4-benzodiazepinone-2,5-diones, which can act as dipeptide mimics. nih.gov

Flow Chemistry: The combination of solid-phase synthesis with flow chemistry represents a powerful platform for the continuous and automated synthesis of chemical compounds. A solid-supported catalyst or reactant can be packed into a column, and the solution containing the other reagents can be flowed through it. This allows for precise control over reaction parameters and can lead to higher yields and purities compared to batch processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.